molecular formula C7H7BrFN3 B7871405 1-(2-Bromo-4-fluorophenyl)guanidine

1-(2-Bromo-4-fluorophenyl)guanidine

Cat. No.: B7871405
M. Wt: 232.05 g/mol
InChI Key: ODFQJTMPNBJWRP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)guanidine is an organic compound with the molecular formula C7H7BrFN3 It is a derivative of guanidine, substituted with a bromo and a fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine typically involves the reaction of 2-bromo-4-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The guanidine moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)guanidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interaction of guanidine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The guanidine moiety can interact with amino acid residues in the active site of enzymes, affecting their catalytic function.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)guanidine
  • 1-(2-Bromo-4-chlorophenyl)guanidine
  • 1-(2-Bromo-4-methylphenyl)guanidine

Comparison: 1-(2-Bromo-4-fluorophenyl)guanidine is unique due to the presence of both bromo and fluoro substituents, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQJTMPNBJWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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